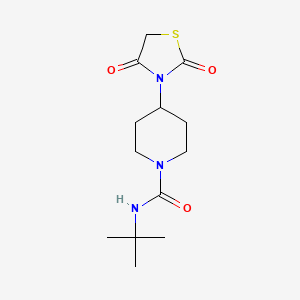
N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a thiazolidine ring, and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiazolidine ring, followed by the introduction of the piperidine ring and the tert-butyl group. The final step involves the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide include other piperidine carboxamides and thiazolidine derivatives. Examples include:
- N-(tert-butyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxylate
- N-(tert-butyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-sulfonamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, biological activity, or other characteristics that make it valuable for specific applications.
生物活性
N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It features a thiazolidine ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile.
Research indicates that compounds containing thiazolidine derivatives can exhibit significant biological activities through various mechanisms:
- Antioxidant Activity : Thiazolidine derivatives have shown potential as antioxidants, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
- Anticancer Properties : Thiazolidine derivatives have been studied for their ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activities of this compound and related compounds.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of thiazolidine derivatives on HeLa cells. The results demonstrated that treatment with this compound led to significant apoptosis, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a model using RAW264.7 macrophages, this compound was shown to significantly reduce the production of nitric oxide (NO) and reactive oxygen species (ROS), indicating its efficacy in modulating inflammatory responses.
Discussion
The biological activity of this compound suggests it could be a valuable candidate for further research and development in therapeutic applications. Its ability to modulate multiple pathways associated with inflammation and cancer makes it an attractive target for drug development.
特性
IUPAC Name |
N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-13(2,3)14-11(18)15-6-4-9(5-7-15)16-10(17)8-20-12(16)19/h9H,4-8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJZZLMFHZAAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














